Liver expressed antimicrobial peptide 2 is primarily produced in the liver, with expression also noted in other tissues such as the duodenum and spleen. The gene encoding this peptide has been found to exhibit multiple splicing variants and is regulated by various physiological conditions, including dietary intake and metabolic states. It belongs to a larger family of antimicrobial peptides, which are known for their ability to disrupt microbial membranes and modulate immune responses .
The synthesis of liver expressed antimicrobial peptide 2 involves several steps:
Liver expressed antimicrobial peptide 2 consists of 40 amino acids in its mature form, with a core structure characterized by two disulfide bonds between specific cysteine residues (C17–C28 and C23–C33). This unique structure is crucial for its stability and function as an antimicrobial agent. The presence of these disulfide bonds allows the peptide to maintain its conformation under physiological conditions, enhancing its interaction with microbial membranes .
Liver expressed antimicrobial peptide 2 exhibits several key chemical reactions:
The mechanism through which liver expressed antimicrobial peptide 2 exerts its effects includes:
Liver expressed antimicrobial peptide 2 is characterized by:
These properties facilitate its function as an effective antimicrobial agent while allowing it to remain active within the complex environment of bodily fluids .
Liver expressed antimicrobial peptide 2 has several notable applications:
The LEAP2 gene is located on human chromosome 5q31.1, spanning approximately 4.2 kb with three exons and two introns [2] [6]. Exon 1 encodes the 5′ untranslated region (UTR) and signal peptide, exon 2 the prodomain, and exon 3 the mature peptide and 3′ UTR. This genomic architecture is conserved across vertebrates, though teleost fish exhibit lineage-specific adaptations. For example, Cypriniformes like Acrossocheilus fasciatus possess multiple LEAP2 paralogs (LEAP2A, LEAP2B, LEAP2C) due to whole-genome duplication events, with LEAP2A showing highest homology to mammalian orthologs (>60% amino acid identity) [4] [9] [10]. The promoter region of LEAP2 contains conserved transcription factor binding sites (e.g., HNF4α for liver-specific expression and NF-κB for immune induction), underscoring its dual metabolic and immunological roles [3] [6].
Evolutionary analyses reveal strong purifying selection pressure on the mature peptide domain, particularly the four cysteine residues responsible for disulfide bonds. Mammalian LEAP2 mature peptides share 100% sequence identity in critical functional residues, while piscine variants retain a conserved RKRR proteolytic processing motif and cationic core domain [6] [10]. This conservation extends to ancient fish lineages like coelacanth (Latimeria chalumnae), indicating >400 million years of functional stability [10].
Table 1: Genomic Features of LEAP2 Across Species
Species | Chromosomal Location | Gene Size (kb) | Exons | Conservation (%) |
---|---|---|---|---|
Human | 5q31.1 | 4.2 | 3 | 100 (Reference) |
Mouse | 11qD | 3.9 | 3 | 98.7 |
Zebrafish | Chr. 3 | 2.8 | 3 | 62.4 (LEAP2A) |
A. fasciatus | Scaffold 8 | 3.1 | 3 | 64.9 (LEAP2A) |
Coelacanth | Scaffold 47 | 4.5 | 3 | 85.2 |
LEAP2 transcription is tissue-specific and stimulus-responsive. In humans, basal expression is highest in hepatocytes and enterocytes of the duodenum and jejunum, driven by liver-enriched transcription factors (e.g., HNF1α/4α) binding to proximal promoter elements [3] [7]. Immune challenges dramatically upregulate LEAP2: Bacterial LPS or live pathogens (e.g., Vibrio anguillarum in ayu fish, Aeromonas hydrophila in A. fasciatus) induce 2.5–4-fold increases in hepatic and splenic expression within 12–24 hours [1] [4] [9]. This response is mediated by NF-κB and STAT3 binding sites in the promoter, with cytokine pathways (e.g., TNF-α, IL-1β) amplifying transcription during inflammation [7] [9].
Metabolic states also regulate LEAP2. Fasting reduces circulating LEAP-2 by 40% in mammals, while obesity increases it 2-fold, inversely correlating with ghrelin levels. This nutritional regulation involves CREB and PPARγ response elements in the promoter [3] [7]. In fish, pathogen-induced LEAP2 upregulation coincides with suppression of intestinal transcripts, suggesting tissue-specific regulatory networks [1].
Table 2: Tissue-Specific LEAP2 Expression Patterns
Tissue | Basal Expression (mRNA) | Induction by Pathogens | Key Regulators |
---|---|---|---|
Liver | High (Human, Fish) | 3–4 fold (Ayu, A. fasciatus) | HNF4α, NF-κB |
Head Kidney | Moderate-High (Fish) | 2.4–3 fold (A. fasciatus) | STAT3, C/EBPβ |
Small Intestine | High (Human), Moderate (Fish) | Variable (Region-dependent) | HNF1α, CDX2 |
Spleen | Low (Mammals), Moderate (Fish) | 2.4 fold (A. fasciatus) | NF-κB, AP-1 |
Brain | Low | Not detected | CREB, NeuroD1 |
LEAP-2 biosynthesis involves sequential proteolytic cleavages:
Alternative splicing generates isoforms: Human LEAP2 yields four transcripts via intron retention (LEAP-2₅₅₀, LEAP-2₆₇₀, LEAP-2₈₆₀), but only the fully spliced variant (LEAP-2₃₅₀) is secreted from the liver. Intron-retaining isoforms may function intracellularly [2] [6].
The mature LEAP-2 peptide contains:
Table 3: Functional Impact of LEAP-2 Structural Elements
Structural Element | Role in Antimicrobial Activity | Role in GHSR1a Antagonism | Functional Evidence |
---|---|---|---|
N-terminal (1–8) | Membrane penetration | Receptor binding determinant | Truncation ablates GHSR1a binding [7] [9] |
Disulfide bonds | Reduces activity in mammals | Stabilizes plasma half-life | Linear LEAP-2 > oxidized LEAP-2 against bacteria [4] [9] |
C-terminal (31–40) | Non-essential | Non-essential | Truncated peptides retain bioactivity [4] [7] |
RKRR cluster (core) | Electrostatic membrane binding | Not involved | Charge reversal reduces MIC 8-fold [6] |
Disulfide bonds dictate functional divergence: Oxidized LEAP-2 (disulfide-bonded) is inert against bacteria like Pseudomonas aeruginosa (MIC >100 µM), whereas linear (reduced) LEAP-2 from A. fasciatus shows potent activity (MIC 3.1–12.5 µM) by disrupting membrane integrity [4] [9]. Circular dichroism confirms linear LEAP-2 has 37.6% random coil (vs. 32.6% in oxidized), enhancing membrane insertion [9]. Conversely, disulfide bonds are critical for ghrelin receptor antagonism by stabilizing the N-terminal binding domain [3] [7].
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